![molecular formula C21H15N5O3 B2471986 1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea CAS No. 941895-53-0](/img/no-structure.png)

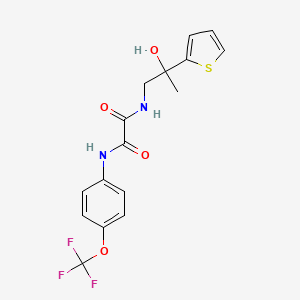

1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

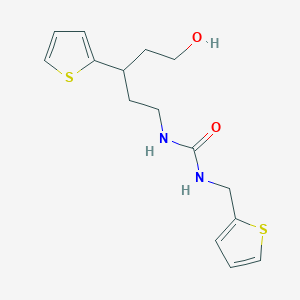

1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea is a useful research compound. Its molecular formula is C21H15N5O3 and its molecular weight is 385.383. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Orexin-1 Receptor Antagonism for Stress and Hyperarousal Disorders

The compound's relevance in scientific research is highlighted by its role in the study of Orexin-1 (OX1R) receptor antagonism, a promising therapeutic strategy for stress or hyperarousal states associated with various psychiatric disorders. A selective OX1R antagonist demonstrated target engagement and specific OX1R blockade without altering spontaneous sleep, suggesting potential applications in treating psychological stress and panic vulnerability (Bonaventure et al., 2015).

2. Impact on Orexin-2 Receptor Antagonism in Sleep Promotion

Research on orexin peptides, which are central to the maintenance of wakefulness, highlights the differential impact of Orexin-1 (OX1R) and Orexin-2 (OX2R) receptors in sleep-wake modulation. A study examining the role of these receptors in sleep, in correlation with monoamine release, provides insights into the sleep-promoting effects of OX2R antagonism and suggests that inhibition of OX1R attenuates these effects, potentially correlated with dopaminergic neurotransmission (Dugovic et al., 2009).

3. Therapeutic Implications in Nonalcoholic Steatohepatitis-Related Fibrosis

The role of oxidative stress in hepatocellular injury and disease progression in nonalcoholic steatohepatitis (NASH) is a critical area of study. The transcription factor Nrf2, when activated, stimulates the expression of various antioxidant-associated genes, providing a defense against oxidative stress. A novel biaryl urea compound, NK-252, exhibits potent Nrf2-activating potential and demonstrates significant attenuation of histologic abnormalities, especially hepatic fibrosis, in rats on a diet mimicking human NASH. This suggests that Nrf2 activation, facilitated by NK-252, presents new opportunities for NASH treatment with hepatic fibrosis (Shimozono et al., 2013).

4. Nephrotoxicity Studies and Physiological Determinants

The study of 2-Bromo-(diglutathion-S-yl)hydroquinone nephrotoxicity offers crucial insights into the physiological, biochemical, and electrochemical determinants of renal damage. The severity of necrosis in the proximal renal tubules, along with elevations in blood urea nitrogen and urinary excretion parameters, underlines the kidney-specific toxicity of this compound. The research also explores the role of metabolism, covalent binding, and the redox potential of the conjugates in mediating the toxicity, suggesting the need for further understanding of the metabolism of such compounds in renal pathology (Monks et al., 1988).

5. Xanthine Oxidoreductase Inhibition and Its Clinical Implications

Y-700, a novel inhibitor of xanthine oxidoreductase (XOR), holds significant promise in the treatment of hyperuricemia and related diseases. It exhibits potent inhibition with high bioavailability and is mainly cleared via the liver, indicating its potential as a therapeutic agent. The inhibitor's tight binding to the enzyme and the consequent reduction in plasma urate levels, along with its unique mechanism of action, make it a promising candidate for clinical trials (Fukunari et al., 2004).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea involves the reaction of 2-amino-3-(furan-2-ylmethyl)quinazolin-4(3H)-one with 2-cyanobenzoyl chloride followed by reaction with urea.", "Starting Materials": [ "2-amino-3-(furan-2-ylmethyl)quinazolin-4(3H)-one", "2-cyanobenzoyl chloride", "urea" ], "Reaction": [ "Step 1: 2-amino-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is reacted with 2-cyanobenzoyl chloride in the presence of a base such as triethylamine to form 1-(2-Cyanophenyl)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one.", "Step 2: The product from step 1 is then reacted with urea in the presence of a base such as potassium carbonate to form the final product, 1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea." ] } | |

CAS No. |

941895-53-0 |

Molecular Formula |

C21H15N5O3 |

Molecular Weight |

385.383 |

IUPAC Name |

1-(2-cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea |

InChI |

InChI=1S/C21H15N5O3/c22-12-14-6-1-3-9-17(14)23-20(27)25-19-16-8-2-4-10-18(16)24-21(28)26(19)13-15-7-5-11-29-15/h1-11H,13H2,(H2,23,25,27) |

InChI Key |

JPPKIFWNAMHROP-NCELDCMTSA-N |

SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CO4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclobutanecarboxamide](/img/structure/B2471904.png)

![2-[(4-bromophenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde](/img/structure/B2471911.png)

![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2471912.png)

![2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2471919.png)

![2-(4-methylphenyl)sulfonyl-N-[(Z)-(3-oxocyclohexylidene)amino]acetamide](/img/structure/B2471924.png)

![Ethyl 4-[[2-[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2471925.png)